molecular formula C27H21N3O7 B12013469 [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate CAS No. 765305-40-6

[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12013469
CAS No.: 765305-40-6
M. Wt: 499.5 g/mol
InChI Key: DWWPRZSGYCMMTN-LQKURTRISA-N
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Description

[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves a multi-step process:

    Formation of the hydrazone: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzoyl hydrazine.

    Condensation reaction: The 4-nitrobenzoyl hydrazine is then reacted with 2-formylnaphthalene under acidic conditions to form the hydrazone derivative.

    Esterification: The final step involves the esterification of the hydrazone derivative with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Amino derivative: Formed from the reduction of the nitro group.

    Hydrazine derivative: Formed from the reduction of the hydrazone linkage.

    Nitrated or halogenated derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

    Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules in biological systems.

Industry

    Dye and Pigment Production: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.

    Polymer Additives: It can be used as an additive in polymer formulations to enhance properties such as UV stability and mechanical strength.

Mechanism of Action

The mechanism of action of [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate: Similar structure but with a phenyl ring instead of a naphthyl ring.

    [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] benzoate: Similar structure but with a benzoate group instead of a 3,4-dimethoxybenzoate group.

Uniqueness

The presence of both the naphthyl and 3,4-dimethoxybenzoate groups in [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

765305-40-6

Molecular Formula

C27H21N3O7

Molecular Weight

499.5 g/mol

IUPAC Name

[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H21N3O7/c1-35-24-14-10-19(15-25(24)36-2)27(32)37-23-13-9-17-5-3-4-6-21(17)22(23)16-28-29-26(31)18-7-11-20(12-8-18)30(33)34/h3-16H,1-2H3,(H,29,31)/b28-16+

InChI Key

DWWPRZSGYCMMTN-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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